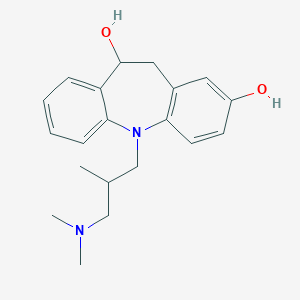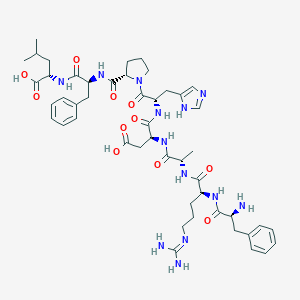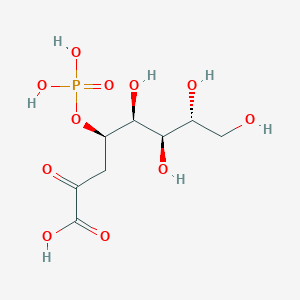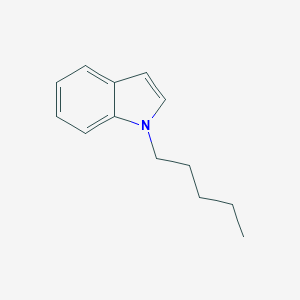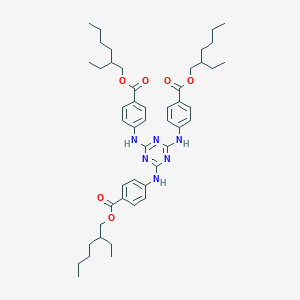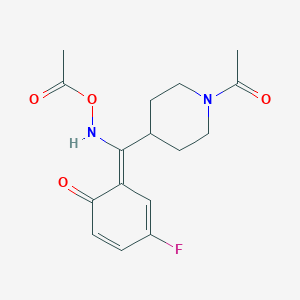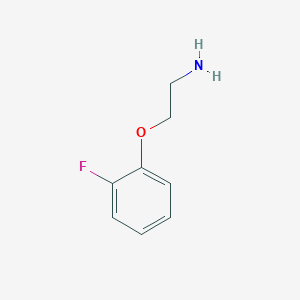
2-(2-Fluorophenoxy)ethylamine
Übersicht
Beschreibung
2-(2-Fluorophenoxy)ethylamine is a compound that has been the subject of various studies due to its interesting chemical and pharmacological properties. It is structurally related to a number of compounds that have been synthesized and analyzed for their potential interactions with biological receptors, particularly dopamine receptors. The compound's relevance in research stems from its structural motifs and the effects that various substitutions on the molecule have on its binding affinities and physical properties.
Synthesis Analysis
The synthesis of related fluorinated phenylethylamine derivatives has been reported in several studies. For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives was achieved starting from 4-fluoro-3-hydroxytoluene, which is a molecular modification of dopamine with a fluorine substituent . Another study described a facile method for the asymmetric synthesis of 1-(2-fluorophenyl)-ethylamine, starting from commercially available 2-fluoro-acetophenone, followed by imination and stereoselective hydrogenation . These synthetic approaches are crucial for the preparation of fluorinated analogs that can be used for further pharmacological and structural studies.
Molecular Structure Analysis
The molecular structure of 2-(2-fluorophenyl)-ethylamine conformers has been extensively studied using spectroscopic methods and quantum chemical calculations. Five different conformers were identified, and their structures were determined with the assistance of quantum chemical calculations of the torsional potential energy surface and scaled harmonic Raman spectra . Similarly, the structural features of monohydrated 2-(4-fluorophenyl)ethylamine were investigated, revealing insights into the intra- and inter-molecular interactions that stabilize the cluster .
Chemical Reactions Analysis
The chemical reactivity of fluorinated phenylethylamine derivatives has been explored in the context of their binding to dopamine receptors. The introduction of various N-substituents has been shown to affect the affinity for D-1 and D-2 dopamine receptor subtypes, with certain N-alkyl derivatives displaying high selectivity for D-2 binding sites . These findings are significant for the development of selective dopamine receptor ligands, which could have therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenylethylamine derivatives are influenced by their molecular conformations and the presence of substituents. For example, the hydration of 2-(4-fluorophenyl)ethylamine affects its stability and structure, as demonstrated by spectroscopic and computational studies . Additionally, the presence of fluorine atoms in the ligands of titanium complexes used for ethylene polymerization has been shown to impact the bond angles and torsion angles, which in turn affects the polymerization process .
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Research
2-Substituted derivatives of 2-(2-Fluorophenoxy)ethylamine, such as 5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine, exhibit anti-dopaminergic properties. These compounds are useful in treating conditions like schizophrenia, dependency, and neurodegenerative disorders due to their neuroleptic, neuroprotective, and antiaddictive activities (Habernickel, 2003).
Chemical Synthesis and Structural Studies
2-(p-Nitrophenoxy)ethylamines, related to 2-(2-Fluorophenoxy)ethylamine, have been synthesized via reactions involving 2-aminoethanols and base-catalyzed Smiles rearrangement. These studies contribute to a broader understanding of reaction mechanisms and compound synthesis (Knipe, Sridhar, & Lound-Keast, 1977).
Molecular Conformation Studies
Investigations into the molecular conformation and structure of 2-phenoxy ethylamine and its derivatives, including 2-(2-Fluorophenoxy)ethylamine, have been conducted. These studies use mass-selected, resonant two-photon ionisation, infrared ion-dip spectroscopy, and ab initio calculations, enhancing the understanding of hydrogen bonding and structural flexibility in these molecules (Macleod & Simons, 2004).
Drug Design and Receptor Affinities
Derivatives of 2-(2-Fluorophenoxy)ethylamine, such as 2-(4-fluoro-3-hydroxyphenyl)ethylamine, have been synthesized and evaluated for their binding affinities to dopamine receptors. These compounds offer insights into molecular modifications of neurotransmitters and have potential implications in the design of drugs targeting dopamine receptors (Claudi et al., 1990).
Antitrypanosomal Drug Design
Research into thiazol-2-ethylamine, structurally related to 2-(2-Fluorophenoxy)ethylamine, has shown antitrypanosomal activity, useful in treating sleeping sickness. This study emphasizes the importance of structural features like N-piperidinyl and 2-fluorophenyl functions in designing new antitrypanosomal agents (Amin et al., 2017).
Intramolecular Reaction Kinetics
Studies on the Smiles rearrangement of compounds like 2-(p-nitrophenoxy)ethylamine, related to 2-(2-Fluorophenoxy)ethylamine, provide insights into the reaction kinetics and mechanisms of intramolecular nucleophilic aromatic displacement. This research contributes to a deeper understanding of general-base-catalyzed processes in organic chemistry (Knipe, Lound-Keast, & Sridhar, 1984).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOQYJMQPRGSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366550 | |
| Record name | 2-(2-Fluorophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)ethylamine | |
CAS RN |
120351-90-8 | |
| Record name | 2-(2-Fluorophenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120351-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluorophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)
